Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate
Description
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate (CAS: 55667-19-1) is an organic ester compound featuring a pentanedioate backbone substituted at the 3-position with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₆H₂₀O₆, with a molecular weight of 308.33 g/mol (calculated). The compound is structurally characterized by two ester groups (dimethyl) flanking the central carbon chain and a methoxy-substituted aromatic ring.
Properties
IUPAC Name |
dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-18-12-6-5-10(7-13(12)19-2)11(8-14(16)20-3)9-15(17)21-4/h5-7,11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPFZFJYDJSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate can be synthesized through esterification reactions involving 3-(3,4-dimethoxyphenyl)pentanedioic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-dimethoxyphenyl)pentanedioic acid.
Reduction: 3-(3,4-dimethoxyphenyl)pentanediol.
Substitution: Products depend on the nucleophile used, such as 3-(3,4-dihydroxyphenyl)pentanedioate.
Scientific Research Applications
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of methoxy groups enhances its ability to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Key Findings :
- Backbone Length : Dimethyl adipate (6-carbon) exhibits higher flexibility than pentanedioate derivatives, influencing solubility and application in polymer industries .
Methoxyphenyl-Substituted Compounds
Key Findings :
- Functional Group Impact : Replacing ester groups with a ketone (as in 3-(3,4-dimethoxyphenyl)pentan-2-one) reduces polarity but enhances reactivity in nucleophilic additions .
- Biological Activity : The dimethoxyphenyl moiety is critical for antioxidant and enzyme-inhibitory properties. For instance, curcumin analogs with this group show ACE inhibition (IC₅₀ values < 10 μM) .
Ester Derivatives with Diverse Substituents
Key Findings :
- Reactivity : Diketones like 3-Methyl-2,4-pentanedione exhibit chelating properties, unlike ester-based analogs .
Structural-Activity Relationships (SAR)
- Antioxidant Potential: Methoxyphenyl groups enhance radical scavenging, as demonstrated by curcumin analogs (e.g., compound 3d in ) . While direct data on this compound is lacking, its structural similarity suggests comparable activity.
- Metabolic Fate : Ester derivatives like DME are metabolized to hydroxy derivatives (e.g., DME-OH), indicating possible Phase I metabolism pathways for the target compound .
Biological Activity
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate (DM-DMPD) is an organic compound with significant potential in biological research. Its unique structure, characterized by a dimethoxyphenyl group attached to a pentanedioate moiety, facilitates various biochemical interactions. This article explores the biological activity of DM-DMPD, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H20O6
- Molecular Weight : 296.32 g/mol
- Structure : The compound features a pentanedioate backbone with methoxy substitutions on the phenyl ring, enhancing its reactivity and biological interactions.
DM-DMPD's biological activity is primarily attributed to its ability to interact with various biomolecules. The presence of methoxy groups allows for enhanced hydrogen bonding and non-covalent interactions. This compound may exert its effects through:
- Enzyme Inhibition : DM-DMPD can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses.
- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing physiological processes.
- Gene Expression Modulation : The compound might affect gene expression patterns, leading to changes in protein synthesis and cellular function.
Antioxidant Activity
The antioxidant properties of DM-DMPD have been inferred from its structural analogs. Compounds containing methoxy groups are often associated with enhanced radical scavenging abilities. This suggests that DM-DMPD may also possess antioxidant activity, contributing to its therapeutic potential in oxidative stress-related conditions.
Table 1: Summary of Biological Activities of DM-DMPD and Related Compounds
Case Study: In Vivo Models
In studies involving related compounds, the anti-inflammatory effects were assessed using rat models where edema was induced through various agents. For example, DMPBD demonstrated an IC50 value significantly lower than conventional treatments, indicating a strong anti-inflammatory potential. While direct studies on DM-DMPD are still emerging, the promising results from similar compounds provide a foundation for further investigation into its biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
